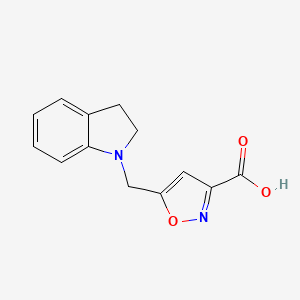
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DOI, and it belongs to the family of phenethylamines. DOI is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception.
Wirkmechanismus
DOI works by binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels, which triggers a cascade of signaling events that ultimately result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects
DOI has been shown to have a wide range of biochemical and physiological effects on the body. The compound's ability to activate the 5-HT2A receptor has been shown to increase serotonin levels in the brain, which can lead to changes in mood and perception. DOI has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DOI has several advantages for use in laboratory experiments. The compound is highly potent and selective, which makes it an ideal tool for studying the 5-HT2A receptor. However, the synthesis of DOI requires specialized equipment and expertise, which can limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on DOI. One area of interest is the compound's potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the compound's anti-tumor properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to better understand the biochemical and physiological effects of DOI on the body.
Synthesemethoden
The synthesis of DOI involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing DOI involves the condensation of 2,3-dihydroindole with 3-carboxyoxazol-5-amine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure DOI.
Wissenschaftliche Forschungsanwendungen
DOI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. The compound's ability to activate the 5-HT2A receptor has been shown to have a significant impact on mood, perception, and cognition. DOI has also been studied for its anti-tumor properties, as it has been shown to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-7-10(18-14-11)8-15-6-5-9-3-1-2-4-12(9)15/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJWZMYBDEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)


![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)